molecular formula C9H7Cl2NO B14083529 1H-Isoindole, 5,6-dichloro-3-methoxy- CAS No. 100813-58-9

1H-Isoindole, 5,6-dichloro-3-methoxy-

Cat. No.: B14083529
CAS No.: 100813-58-9
M. Wt: 216.06 g/mol
InChI Key: JDDFKYCTEPZHSI-UHFFFAOYSA-N
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Description

1H-Isoindole, 5,6-dichloro-3-methoxy- is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are known for their diverse biological activities and are often used as building blocks in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole, 5,6-dichloro-3-methoxy- typically involves the introduction of chlorine and methoxy groups onto the isoindole ring. One common method is the chlorination of 1H-isoindole followed by methoxylation. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxylation can be achieved using methanol in the presence of a base .

Industrial Production Methods: Industrial production of 1H-Isoindole, 5,6-dichloro-3-methoxy- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole, 5,6-dichloro-3-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoindoles, quinones, and dihydro derivatives .

Scientific Research Applications

1H-Isoindole, 5,6-dichloro-3-methoxy- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Isoindole, 5,6-dichloro-3-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of chlorine and methoxy groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

  • 1H-Isoindole, 5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo-
  • 1H-Indole-3-carbaldehyde derivatives
  • 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

Comparison: Compared to other isoindole derivatives, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

100813-58-9

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

5,6-dichloro-3-methoxy-1H-isoindole

InChI

InChI=1S/C9H7Cl2NO/c1-13-9-6-3-8(11)7(10)2-5(6)4-12-9/h2-3H,4H2,1H3

InChI Key

JDDFKYCTEPZHSI-UHFFFAOYSA-N

Canonical SMILES

COC1=NCC2=CC(=C(C=C21)Cl)Cl

Origin of Product

United States

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